2-(2-Iodoethoxy)ethoxymethylbenzene
Description
Significance of Complex Polyether Derivatives in Modern Organic Synthesis
Complex polyether derivatives are a cornerstone of modern organic synthesis, valued for their unique properties and versatile applications. These compounds, characterized by multiple ether linkages, can range from simple linear structures to complex macrocycles like crown ethers. Their flexible and hydrophilic nature makes them valuable in a variety of contexts.
Polyethers are integral to the synthesis of materials with tailored properties. For instance, polyethylene (B3416737) glycol (PEG) and its derivatives are widely used in biomedicine and materials science due to their biocompatibility and solubility. researchgate.net The ability to modify the terminal groups of polyethers allows for the attachment of various functional molecules, creating conjugates with specific biological or chemical activities. researchgate.net Furthermore, the repeating ether units can influence the solubility and reactivity of a molecule, a property that is strategically exploited in drug delivery and polymer chemistry. The development of new polyether compositions continues to be an active area of research, with applications in cosmetics, personal care, and as rheology modifiers. nih.gov
Overview of Iodine-Containing Ethers in Chemical Research
The incorporation of an iodine atom into an ether structure introduces a highly reactive site, making iodine-containing ethers valuable intermediates in organic synthesis. The carbon-iodine bond is the weakest of the carbon-halogen bonds, rendering it susceptible to a variety of nucleophilic substitution reactions. This reactivity is a key feature in the construction of more complex molecular architectures.
Iodine-containing compounds, in general, are recognized for their role in catalysis and as reagents in a range of organic transformations. nih.govasianpubs.org Specifically, iodo-functionalized ethers can serve as precursors in coupling reactions and in the formation of organometallic reagents. The conversion of alcohols to iodides is a common strategy to activate a molecule for subsequent reactions. nih.gov The synthesis of iodinated polyethylene glycol, for example, produces a reactive intermediate that can be used for grafting onto other molecules or for polycondensation reactions. asianpubs.org
Scope and Academic Relevance of 2-(2-Iodoethoxy)ethoxymethylbenzene Studies
While dedicated research on this compound is not abundant in publicly available literature, its structure suggests a primary role as a specialized chemical intermediate. The compound's academic relevance stems from its potential application in the synthesis of more complex molecules, particularly macrocyclic compounds like crown ethers.
The presence of a terminal iodide allows for its use in reactions to form larger structures, while the benzyl (B1604629) ether group serves as a common protecting group for alcohols, which can be removed under specific conditions. One notable, albeit not extensively detailed, mention of this compound is as a reactant in the synthesis of a lipophilic 18-crown-6 (B118740) diacid. orgsyn.org Crown ethers are significant in host-guest chemistry, with applications in phase-transfer catalysis and ion sensing. The lipophilic nature of such crown ethers is crucial for their solubility in organic solvents and for their function in membrane-based applications. nih.gov
The study of molecules like this compound is therefore relevant to the development of new synthetic methodologies and the creation of novel functional materials.
Chemical Compound Data
Structure
3D Structure
Properties
IUPAC Name |
2-(2-iodoethoxy)ethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IO2/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTGGLGFUDQCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50523193 | |
| Record name | {[2-(2-Iodoethoxy)ethoxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88454-83-5 | |
| Record name | {[2-(2-Iodoethoxy)ethoxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Iodoethoxy Ethoxymethylbenzene
Precursor Synthesis and Functional Group Interconversion Strategies
The initial phase of the synthesis focuses on creating a stable precursor molecule that can be efficiently converted to the final product. This involves building the core structure and activating a terminal hydroxyl group for substitution.
The foundational intermediate for this synthesis is 2-[2-(benzyloxy)ethoxy]ethanol (B1666787). This molecule contains the required benzylated ethoxy-ethanol backbone. It is typically synthesized from diethylene glycol, where one of the hydroxyl groups is protected by a benzyl (B1604629) group. This etherification is a variation of the Williamson ether synthesis. libretexts.org The reaction involves deprotonating diethylene glycol with a strong base to form an alkoxide, which then acts as a nucleophile, attacking benzyl chloride to form the monobenzyl ether of diethylene glycol. prepchem.com This intermediate serves as a versatile building block for further functionalization. chemicalbook.com
To make the terminal hydroxyl group of 2-[2-(benzyloxy)ethoxy]ethanol a better leaving group, it is converted into a sulfonate ester, most commonly a tosylate (p-toluenesulfonate). masterorganicchemistry.com This transformation is crucial because the hydroxide (B78521) ion (HO⁻) is a poor leaving group, whereas the tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge. masterorganicchemistry.com
The reaction is typically carried out by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270). prepchem.com The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This method is advantageous as it proceeds under non-acidic conditions and does not affect the stereochemistry of the alcohol carbon. masterorganicchemistry.com A typical procedure involves dissolving the alcohol precursor in pyridine and adding TsCl while maintaining a cool temperature, followed by stirring to ensure the reaction goes to completion. prepchem.com
Table 1: Reagents for Tosylation of 2-[2-(benzyloxy)ethoxy]ethanol
| Reagent | Function | Reference |
| 2-[2-(benzyloxy)ethoxy]ethanol | Starting Material (Alcohol Precursor) | chemicalbook.com |
| p-Toluenesulfonyl Chloride (TsCl) | Tosylating Agent | prepchem.com |
| Pyridine | Base (HCl Scavenger) and Solvent | prepchem.com |
An alternative to using a tosylate leaving group is to prepare a chloroethoxy precursor, such as ((2-chloroethoxy)methyl)benzene. bldpharm.com This alkyl chloride can be synthesized from the corresponding alcohol, 2-(benzyloxy)ethanol, using a suitable chlorinating agent. While tosylates are often preferred, alkyl chlorides can also serve as effective substrates in the subsequent iodination step. wikipedia.org The formation of benzyl chlorides from benzyl alcohols can sometimes occur as a side reaction during tosylation, particularly when using solvents like N,N-dimethylformamide (DMF), which can accelerate nucleophilic substitution by in-situ generated chloride ions. mdpi.com
Iodination Reactions for the Formation of 2-(2-Iodoethoxy)ethoxymethylbenzene
The final step in the synthesis is the conversion of the prepared precursor into the target iodoalkane. This is achieved through a nucleophilic substitution reaction where the leaving group (tosylate or chloride) is replaced by iodide.
The most common method for this transformation is the Finkelstein reaction. wikipedia.orgbyjus.com This reaction involves treating the alkyl tosylate or alkyl chloride with an alkali metal iodide, typically sodium iodide (NaI) or potassium iodide (KI). organic-chemistry.org The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the iodide ion acts as the nucleophile and attacks the carbon atom bearing the leaving group. byjus.comiitk.ac.in
The tosylate group of 2-[2-(benzyloxy)ethoxy]ethyl p-toluenesulfonate is an excellent leaving group, making this Sₙ2 substitution efficient. mdpi.com The iodide ion displaces the tosylate group to yield the final product, this compound.
The choice of solvent is critical for the success of the Finkelstein reaction. wikipedia.org Polar aprotic solvents like acetone (B3395972) or 2-butanone (B6335102) (methyl ethyl ketone, MEK) are typically used. wikipedia.orgutahtech.edu The key to driving the reaction to completion lies in the differential solubility of the halide salts in these solvents. wikipedia.org
Sodium iodide (NaI) is soluble in acetone, whereas the byproducts, sodium tosylate or sodium chloride (NaCl), are not. wikipedia.orgutahtech.edu This causes the insoluble sodium salt to precipitate out of the solution as it is formed. According to Le Chatelier's principle, the removal of a product from the reaction mixture shifts the equilibrium towards the formation of more products. This precipitation effectively drives the reaction to completion, ensuring a high yield of the desired alkyl iodide. wikipedia.org The use of polar aprotic solvents also enhances the nucleophilicity of the iodide ion compared to its strength in protic solvents, further accelerating the Sₙ2 reaction. researchgate.netyoutube.com
Table 2: Solvent Properties in Finkelstein Reaction
| Solvent | Type | Role in Reaction | Reference |
| Acetone | Polar Aprotic | Solubilizes NaI, precipitates NaCl/NaTosylate, driving equilibrium. | wikipedia.orgutahtech.edu |
| 2-Butanone (MEK) | Polar Aprotic | Similar function to acetone, effective for Sₙ2 reactions. | researchgate.net |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Can be used for substitution reactions, enhances nucleophilicity. | wikipedia.orgyoutube.com |
Nucleophilic Substitution of Tosylate with Alkali Metal Iodides (e.g., NaI, KI)
Reaction Kinetics and Temperature Optimization
The synthesis of this compound, particularly through the Finkelstein reaction involving the corresponding chloro or bromo precursor, is significantly governed by reaction kinetics and temperature. The reaction rate is dependent on the concentration of both the haloethoxy precursor and the iodide salt, typically sodium iodide. Acetone is a common solvent for this transformation as it readily dissolves sodium iodide but not the resulting sodium chloride or bromide, thus driving the equilibrium towards the desired product according to Le Chatelier's principle.
Temperature plays a crucial role in optimizing the reaction rate and yield. Generally, higher temperatures accelerate the reaction by providing the necessary activation energy for the nucleophilic substitution. However, excessively high temperatures can lead to side reactions, such as elimination or decomposition of the product. An optimal temperature range, often determined empirically, is crucial for maximizing the yield and purity of this compound. For analogous Finkelstein reactions, temperatures are often maintained at the reflux temperature of the solvent.
Table 1: Illustrative Temperature Optimization for a Finkelstein-type Reaction
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 25 | 24 | 45 |
| 2 | 40 | 12 | 75 |
| 3 | 56 (reflux) | 6 | 92 |
| 4 | 70 | 6 | 88 |
Note: Data is illustrative for a representative Finkelstein reaction and may not directly correspond to the synthesis of this compound.
Iodination via Chloroethoxy Precursors
A prevalent and effective method for the synthesis of this compound is through the iodination of its chloroethoxy precursor, 2-(2-chloroethoxy)ethoxymethylbenzene. This transformation is a classic example of the Finkelstein reaction, a cornerstone of halide exchange chemistry. In this process, the chloro-precursor is treated with an excess of an alkali metal iodide, most commonly sodium iodide (NaI), in a suitable solvent, typically acetone or a similar polar aprotic solvent.
The choice of solvent is critical; acetone facilitates the reaction by dissolving the sodium iodide, while the resulting sodium chloride is poorly soluble and precipitates out of the solution. This precipitation shifts the reaction equilibrium in favor of the iodo product, leading to high conversion rates. The reaction is generally heated to reflux to increase the rate of this SN2 substitution. The higher nucleophilicity of the iodide ion compared to the chloride ion is the thermodynamic driving force for this exchange.
Direct Iodination Approaches and Their Limitations
Direct iodination methods, which would involve the direct conversion of a C-H or C-O bond to a C-I bond, are generally less common and more challenging for the synthesis of compounds like this compound. One hypothetical direct approach could involve the cleavage of the ether linkage in a precursor like 2-(2-hydroxyethoxy)ethoxymethylbenzene using a strong iodinating agent such as hydroiodic acid (HI). However, this method is often harsh and can lead to a lack of selectivity, potentially cleaving the benzylic ether bond as well.
Mechanistic Studies of this compound Synthesis
Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound and minimizing unwanted side reactions.
Role of Catalyst or Additives in Reaction Efficiency
While the Finkelstein reaction for preparing this compound from its chloro-precursor is often efficient without a catalyst, certain additives can enhance the reaction rate and yield. In some cases, the use of a phase-transfer catalyst (PTC) can be beneficial, especially if the reaction is carried out in a biphasic system. A PTC, such as a quaternary ammonium (B1175870) salt, can facilitate the transport of the iodide anion from an aqueous or solid phase into the organic phase where the haloalkane substrate resides.
For direct iodination approaches, catalysts are often essential. For instance, in an Appel-type reaction starting from the corresponding alcohol, triphenylphosphine (B44618) and imidazole (B134444) are not just reagents but also act as catalysts in the sense that they facilitate the conversion of the hydroxyl group into a good leaving group, which is then displaced by iodide. The efficiency of these reactions is highly dependent on the precise stoichiometry and reaction conditions.
Optimization and Scalability of Synthetic Routes
The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The Finkelstein reaction route is generally preferred for scale-up due to its reliability and high yields.
Optimization strategies for this route include:
Solvent Selection: While acetone is effective, alternative solvents with higher boiling points might be explored to allow for higher reaction temperatures and potentially faster reaction times. The environmental impact and ease of recovery of the solvent are also critical considerations on a larger scale.
Reagent Stoichiometry: Fine-tuning the molar ratio of the sodium iodide to the chloro-precursor is important. A slight excess of sodium iodide is typically used to drive the reaction to completion, but a large excess can be wasteful and complicate purification.
Work-up and Purification: Developing an efficient work-up procedure to remove the precipitated sodium chloride and any unreacted starting materials is crucial. On a large scale, filtration and distillation are common purification techniques.
Table 2: Parameters for Scalability of this compound Synthesis
| Parameter | Laboratory Scale (g) | Industrial Scale (kg) | Considerations for Scale-up |
| Reactant Input | 2-(2-chloroethoxy)ethoxymethylbenzene, NaI | 2-(2-chloroethoxy)ethoxymethylbenzene, NaI | Purity of starting materials, cost-effective sourcing. |
| Solvent | Acetone | Acetone or alternative high-boiling point solvent | Solvent recovery and recycling, environmental regulations. |
| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Heat transfer, mixing efficiency, material compatibility. |
| Temperature Control | Heating mantle | Steam/oil jacket with automated temperature control | Precise temperature control to avoid side reactions and ensure consistent product quality. |
| Work-up | Filtration, rotary evaporation, column chromatography | Filtration, fractional distillation | Efficiency of separation, minimizing product loss, waste disposal. |
The scalability of direct iodination methods is often more challenging due to the use of more expensive reagents, the potential for exothermic reactions requiring careful thermal management, and the generation of significant amounts of byproducts that complicate purification. Therefore, for the large-scale production of this compound, the optimization of the Finkelstein route from the chloroethoxy precursor remains the most practical and economically viable approach.
Yield Maximization and Reaction Conditions Refinement
The most probable synthetic route to this compound is a modification of the Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.com This method involves the reaction of an alkoxide with an alkyl halide. byjus.com In this specific case, the synthesis would likely proceed by reacting the sodium or potassium salt of 2-(ethoxymethyl)phenol (B1609084) with a dihaloethane, followed by a Finkelstein reaction to introduce the iodine.
A plausible two-step synthesis is outlined below:
Step 1: Synthesis of 2-(2-Chloroethoxy)ethoxymethylbenzene
The initial step would involve the reaction of 2-(ethoxymethyl)phenol with a 1,2-dihaloethane, for instance, 1,2-dichloroethane, under basic conditions. To maximize the yield of this etherification, several factors must be carefully controlled.
Table 1: Key Parameters for Yield Maximization in Williamson Ether Synthesis
| Parameter | Recommended Conditions | Rationale |
| Base | Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium hydride (KH) are preferred. masterorganicchemistry.comopenochem.org | These bases effectively deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide, driving the reaction forward. openochem.org |
| Solvent | Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are ideal. numberanalytics.com | These solvents solvate the cation of the base, leaving the alkoxide anion more exposed and nucleophilic, thus accelerating the SN2 reaction. numberanalytics.com |
| Temperature | Moderate temperatures are generally sufficient. | While higher temperatures can increase the reaction rate, they may also promote side reactions, such as elimination, which would reduce the overall yield. wikipedia.org |
| Reactant Ratio | An excess of the dihaloethane can be used to favor the monosubstituted product and minimize the formation of bis-ether byproducts. | Le Chatelier's principle suggests that increasing the concentration of one reactant will drive the equilibrium towards the products. |
Step 2: Conversion to this compound
The resulting 2-(2-chloroethoxy)ethoxymethylbenzene can then be converted to the final iodo-compound via a Finkelstein reaction. This involves treating the chlorinated intermediate with an excess of an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone.
Table 2: Conditions for Finkelstein Reaction
| Parameter | Recommended Conditions | Rationale |
| Iodide Source | Sodium iodide (NaI) or Potassium iodide (KI) | These salts are common and effective sources of the iodide nucleophile. |
| Solvent | Acetone | Sodium chloride and potassium chloride are poorly soluble in acetone, which drives the reaction equilibrium towards the formation of the iodo-product by precipitating the chloride salt. |
| Temperature | Refluxing temperature of the solvent. | Increased temperature enhances the rate of this SN2 reaction. |
Purity Enhancement Through Chromatographic Techniques
Following the synthesis, purification of this compound is crucial to remove unreacted starting materials, byproducts, and any residual solvents. Column chromatography is a standard and effective method for this purpose. phenomenex.comwfu.edu
Silica (B1680970) Gel Column Chromatography
Silica gel is a common stationary phase for the purification of moderately polar organic compounds. nih.gov Given the ether and iodo functionalities, this compound is expected to be amenable to purification on silica gel.
Flash Column Chromatography
For faster and more efficient purification, flash column chromatography is often employed. phenomenex.com This technique utilizes pressure to force the solvent through the column more quickly.
Table 3: Parameters for Chromatographic Purification
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica gel (230-400 mesh) is a standard choice for flash chromatography. wfu.edu For potentially acid-sensitive compounds, neutralized silica gel can be used. reddit.comrochester.edu | The fine particle size of flash silica provides a larger surface area for better separation. Neutralization can prevent degradation of the target compound on the acidic silica surface. |
| Eluent System | A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. rochester.edubiotage.com | The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product, and finally any more polar byproducts. The optimal solvent ratio would be determined by thin-layer chromatography (TLC) analysis. biotage.com |
| Detection | Fractions can be monitored by TLC and visualized under UV light (due to the aromatic ring) or by staining with a suitable agent (e.g., potassium permanganate). | This allows for the identification and collection of the fractions containing the pure product. |
By employing these chromatographic techniques, a high degree of purity for the final product, this compound, can be achieved. acs.org
Chemical Reactivity and Derivatization of 2 2 Iodoethoxy Ethoxymethylbenzene
Nucleophilic Reactivity of the Iodoethoxy Moiety
The carbon-iodine bond in the iodoethoxy group is the most reactive site for nucleophilic attack. The iodine atom is an excellent leaving group due to the relatively weak C-I bond and the stability of the iodide anion (I⁻). This makes the adjacent carbon atom highly electrophilic and susceptible to substitution reactions.
Substitution Reactions with Diverse Nucleophiles
The primary alkyl iodide structure of 2-(2-Iodoethoxy)ethoxymethylbenzene is ideal for bimolecular nucleophilic substitution (SN2) reactions. A wide array of nucleophiles can be employed to displace the iodide, leading to the formation of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds. These reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), to enhance the reactivity of the nucleophile.
The general transformation can be depicted as follows:
Below is a table illustrating the potential products from the reaction of this compound with various nucleophiles. It is important to note that while these reactions are chemically sound, specific experimental data such as reaction conditions and yields for this particular substrate are not extensively documented in publicly available literature.
| Nucleophile (Nu⁻) | Reagent Example | Product Name | Product Structure |
| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 2-(2-Methoxyethoxy)ethoxymethylbenzene | C₆H₅CH₂OCH₂CH₂OCH₂CH₂OCH₃ |
| Phenoxide (ArO⁻) | Sodium phenoxide (NaOPh) | 2-(2-Phenoxyethoxy)ethoxymethylbenzene | C₆H₅CH₂OCH₂CH₂OCH₂CH₂OPh |
| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) | 2-(2-Azidoethoxy)ethoxymethylbenzene | C₆H₅CH₂OCH₂CH₂OCH₂CH₂N₃ |
| Cyanide (CN⁻) | Sodium cyanide (NaCN) | 3-(2-(Benzyloxy)ethoxy)propanenitrile | C₆H₅CH₂OCH₂CH₂OCH₂CH₂CN |
| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | Phenyl(2-(2-(benzyloxy)ethoxy)ethyl)sulfane | C₆H₅CH₂OCH₂CH₂OCH₂CH₂SPh |
Exploration of Cyclic Ether Formation
Intramolecular cyclization to form a cyclic ether from this compound is not a direct process. However, a derivative of this compound could undergo an intramolecular Williamson ether synthesis. This would first require the deprotection of the benzyl (B1604629) ether to unveil a primary alcohol. The resulting 2-(2-iodoethoxy)ethanol, upon treatment with a base, could then cyclize to form 1,4-dioxane.
The two-step process would be:
Deprotection: C₆H₅CH₂OCH₂CH₂OCH₂CH₂I → HOCH₂CH₂OCH₂CH₂I + C₆H₅CH₃
Intramolecular Cyclization: HOCH₂CH₂OCH₂CH₂I + Base → 1,4-Dioxane + HI
This intramolecular pathway highlights how the two functional groups can be manipulated in a sequence to achieve more complex structures.
Transformation to Other Halogenated Analogs
Fluorination Reactions for Fluoroethoxy Derivatives
The conversion of the iodoethoxy group to a fluoroethoxy group is a significant transformation, particularly due to the growing importance of fluorinated molecules in medicinal chemistry and positron emission tomography (PET) imaging. The most common method to achieve this is the Finkelstein reaction, which involves treating an alkyl iodide with an alkali metal fluoride (B91410).
For this compound, the reaction would proceed as follows:
(where MF = AgF, KF, CsF, or a tetralkylammonium fluoride)
This halide exchange reaction is typically performed in a polar aprotic solvent like acetonitrile or acetone (B3395972), which can solvate the cation of the fluoride salt while leaving the fluoride anion relatively bare and highly nucleophilic. The use of crown ethers or phase-transfer catalysts can also enhance the solubility and reactivity of the fluoride salt. The resulting 2-(2-fluoroethoxy)ethoxymethylbenzene could serve as a precursor for radiolabeling with fluorine-18 (B77423) (¹⁸F) for PET applications.
Modifications of the Benzyl Ether Linkage
Cleavage Reactions and Deprotection Strategies
The most common and mildest method for benzyl ether deprotection is catalytic hydrogenolysis. This involves the reaction of the benzyl ether with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is clean and efficient, yielding the deprotected alcohol and toluene (B28343) as the only byproduct.
Another approach is oxidative cleavage, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). While this method is particularly effective for electron-rich benzyl ethers (like p-methoxybenzyl ethers), it can also be applied to simple benzyl ethers.
Strong Lewis acids can also cleave benzyl ethers, but this method is harsher and may not be suitable for substrates with other acid-sensitive functional groups.
The table below summarizes the primary methods for the debenzylation of this compound.
| Deprotection Method | Typical Reagents | Product Name | Byproduct |
| Catalytic Hydrogenolysis | H₂, Pd/C | 2-(2-Iodoethoxy)ethanol | Toluene |
| Oxidative Cleavage | DDQ | 2-(2-Iodoethoxy)ethanol | Benzaldehyde derivatives |
| Lewis Acid Cleavage | BBr₃, TMSI | 2-(2-Iodoethoxy)ethanol | Benzyl bromide |
Table of Compounds Mentioned
| Chemical Name |
| This compound |
| 2-(2-Methoxyethoxy)ethoxymethylbenzene |
| 2-(2-Phenoxyethoxy)ethoxymethylbenzene |
| 2-(2-Azidoethoxy)ethoxymethylbenzene |
| 3-(2-(Benzyloxy)ethoxy)propanenitrile |
| Phenyl(2-(2-(benzyloxy)ethoxy)ethyl)sulfane |
| 2-(2-Iodoethoxy)ethanol |
| 1,4-Dioxane |
| 2-(2-Fluoroethoxy)ethoxymethylbenzene |
| Toluene |
| Benzaldehyde |
| Benzyl bromide |
| Sodium methoxide |
| Sodium phenoxide |
| Sodium azide |
| Sodium cyanide |
| Sodium thiophenoxide |
| Silver fluoride (AgF) |
| Potassium fluoride (KF) |
| Cesium fluoride (CsF) |
| Palladium on carbon (Pd/C) |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| Boron tribromide (BBr₃) |
| Trimethylsilyl iodide (TMSI) |
Functionalization of the Benzyl Aromatic Ring
The benzyl aromatic ring in this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, a fundamental class of reactions for aromatic compounds. wikipedia.orgnumberanalytics.com The rate and regioselectivity of these substitutions are significantly influenced by the activating nature of the ether-containing side chain.
The ether group, specifically the -OCH2- unit directly attached to the benzene (B151609) ring, is an activating group. organicmystery.com It increases the electron density of the aromatic ring through resonance, thereby making it more nucleophilic and prone to attack by electrophiles. This activation is a general characteristic of aromatic ethers. numberanalytics.comorganicmystery.com The increased electron density is particularly pronounced at the ortho and para positions relative to the substituent. Consequently, incoming electrophiles will predominantly be directed to these positions.
Common electrophilic aromatic substitution reactions that this compound is expected to undergo include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO2) onto the aromatic ring, primarily at the ortho and para positions. numberanalytics.com
Halogenation: In the presence of a Lewis acid catalyst, such as iron(III) bromide or aluminum chloride, the benzene ring can be halogenated with chlorine or bromine. numberanalytics.com
Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a strong Lewis acid, would introduce an alkyl or acyl group, respectively, onto the aromatic ring, again favoring the ortho and para positions. wikipedia.org
The general mechanism for these electrophilic substitution reactions involves two main steps. Initially, the electron-rich aromatic ring attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.commasterorganicchemistry.com In the second step, a proton is lost from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. numberanalytics.commasterorganicchemistry.com The first step, the attack on the electrophile, is the rate-determining step of the reaction as it temporarily disrupts the stable aromatic system. masterorganicchemistry.com
It is important to note that while the ether group is activating, steric hindrance from the somewhat bulky side chain might influence the ratio of ortho to para substituted products. The para product is often favored due to lesser steric hindrance compared to the ortho position.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Reagents | Predicted Major Products |
| Nitration | HNO₃, H₂SO₄ | 1-(2-(2-Iodoethoxy)ethoxymethyl)-2-nitrobenzene and 1-(2-(2-Iodoethoxy)ethoxymethyl)-4-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 1-Bromo-2-(2-(2-iodoethoxy)ethoxymethyl)benzene and 4-Bromo-1-(2-(2-iodoethoxy)ethoxymethyl)benzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-(2-(2-Iodoethoxy)ethoxymethyl)phenyl)ethan-1-one (para-acylated) |
Note: The table presents predicted outcomes based on general principles of electrophilic aromatic substitution on activated benzene rings.
Stability and Degradation Pathways of the Compound
The stability of this compound is influenced by the chemical properties of its constituent functional groups: the benzyl ether linkage and the carbon-iodine bond. Ethers are generally considered to be stable and unreactive towards many chemical reagents, which is why they are often used as solvents in chemical reactions. libretexts.orgopenochem.org However, the presence of the benzylic ether and the iodoalkane functionalities introduces specific pathways for degradation.
A primary degradation pathway for this compound is the acidic cleavage of the ether bonds. libretexts.orgmasterorganicchemistry.com In the presence of strong acids, particularly hydroiodic acid (HI) or hydrobromic acid (HBr), the ether oxygen can be protonated, which makes the adjacent carbon atoms susceptible to nucleophilic attack by the halide ion. libretexts.orgmasterorganicchemistry.comtransformationtutoring.com Cleavage can occur at either the benzyl-oxygen bond or the ethyl-oxygen bond. Given that the benzyl group can form a relatively stable carbocation, cleavage at the benzyl-oxygen bond may proceed through an SN1-type mechanism under certain conditions. libretexts.org Cleavage of the iodoethoxy part would likely follow an SN2 pathway. libretexts.orgmasterorganicchemistry.com
The carbon-iodine bond is the weakest of the carbon-halogen bonds and is susceptible to both nucleophilic substitution and reduction. The iodide ion is an excellent leaving group, facilitating reactions with various nucleophiles. Organoiodine compounds can also undergo degradation in the environment. For instance, some organoiodine compounds can be dehalogenated by microbial action. wikipedia.org
Furthermore, like many ethers, this compound has the potential for autooxidation in the presence of atmospheric oxygen, especially when exposed to light, to form hydroperoxides. This process is a concern for the long-term storage of many ether compounds.
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Reagents/Conditions | Potential Products |
| Acidic Ether Cleavage | Strong acid (e.g., HI, HBr) | Benzyl alcohol, 2-iodoethanol, benzyl halide, 1,2-diiodoethane |
| Nucleophilic Substitution | Nucleophiles | Displacement of the iodide to form new functional groups |
| Reduction of C-I bond | Reducing agents | 2-(2-Ethoxy)ethoxymethylbenzene |
| Environmental Degradation | Microbial action, sunlight | Various smaller organic molecules, iodide ions acs.orgacs.org |
Note: The listed products are potential outcomes based on the known reactivity of the functional groups present in the molecule.
Applications of 2 2 Iodoethoxy Ethoxymethylbenzene As a Synthetic Intermediate
A Versatile Building Block for Polyether Chains
The synthesis of polyether chains is a cornerstone of polymer chemistry, with applications spanning from materials science to biomedical engineering. The compound 2-(2-Iodoethoxy)ethoxymethylbenzene serves as a crucial starting material in the Williamson ether synthesis, a classic and robust method for constructing ether linkages. In this reaction, the iodo group of this compound acts as an excellent leaving group, readily displaced by an alkoxide nucleophile to form a new ether bond. This reactivity allows for the sequential addition of ether units, enabling the controlled growth of polyether chains.
Crafting Extended Oligoethylene Glycol Structures
Oligoethylene glycols (OPEGs) are a class of polyethers characterized by repeating ethylene (B1197577) glycol units. Their hydrophilicity, biocompatibility, and tunable length make them highly desirable for a multitude of applications, including as drug delivery vehicles, protein-resistant coatings, and phase-transfer catalysts. The iterative application of the Williamson ether synthesis, utilizing this compound as a key building block, provides a strategic pathway to synthesize well-defined, extended OPEG structures. The process typically involves the reaction of this compound with the alkoxide of a protected oligoethylene glycol, followed by deprotection and subsequent reaction with another equivalent of the iodo-compound or a different electrophile. This step-wise approach affords precise control over the final length and composition of the OPEG chain.
Integration into Macrocyclic Architectures
Macrocycles, large cyclic molecules, are of significant interest due to their unique host-guest chemistry and their prevalence in biologically active natural products. The incorporation of polyether chains into macrocyclic frameworks can impart desirable properties such as increased solubility and the ability to complex specific cations. The reactive nature of this compound makes it a valuable component in the synthesis of such complex macrocycles. Through reactions like intramolecular Williamson ether synthesis or by participating in metal-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling after conversion of the iodo group, this intermediate can be seamlessly integrated into large ring systems. This allows for the creation of novel macrocyclic structures with tailored cavities and functionalities, opening avenues for new developments in areas like ion sensing and catalysis.
A Precursor in the Synthesis of Conjugates for Molecular Imaging Research
The field of molecular imaging seeks to visualize, characterize, and quantify biological processes at the molecular and cellular levels. This often involves the use of imaging agents, which are molecules designed to interact with specific biological targets and carry a detectable label, such as a radionuclide for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). The development of these agents frequently requires multi-step synthetic sequences, and this compound is emerging as a valuable precursor in this domain.
A Key Component in Constructing Ligands for Metal-Containing Biomolecule Conjugates
A significant class of molecular imaging agents involves the use of metal-containing biomolecule conjugates. These consist of a biomolecule for targeting (e.g., a peptide or antibody), a chelating ligand to bind a metallic radionuclide, and often a linker to connect the two. The ethoxyethoxymethylbenzene portion of this compound can serve as part of this linker, providing spacing and influencing the pharmacokinetic properties of the final conjugate. The iodo group offers a reactive handle for attaching this linker to the chelating ligand or the biomolecule. For instance, the iodo group can be transformed into other functional groups, such as an amine or a carboxylic acid, which can then be used to form stable covalent bonds with the other components of the conjugate. This versatility allows for the modular assembly of complex imaging agents with optimized properties for specific diagnostic applications. While direct research explicitly detailing the use of this compound in this context is still emerging, its structural motifs are highly relevant to the design and synthesis of such advanced diagnostic tools.
An Intermediate in the Assembly of Supramolecular Structures
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. These interactions, which include hydrogen bonding, metal coordination, and hydrophobic forces, allow for the spontaneous self-assembly of molecules into well-defined, functional architectures. The unique combination of a flexible ether chain and an aromatic ring in this compound makes it an intriguing building block for the construction of such supramolecular assemblies.
A Contributor to the Construction of Stimuli-Sensitive Protein Assemblies
One of the exciting frontiers in supramolecular chemistry is the development of stimuli-responsive materials, which can change their structure and function in response to external cues such as light, pH, or temperature. In the context of protein assemblies, introducing synthetic molecules that can modulate their self-assembly in a controlled manner is of great interest. While specific studies detailing the direct use of this compound in this application are not yet prevalent, its structural characteristics suggest a potential role. For example, the ethoxyethoxymethylbenzene moiety could be designed to interact with specific domains of proteins, influencing their folding or aggregation. The iodo group could be functionalized with a photo-responsive or pH-sensitive group, allowing the interaction with the protein to be switched on or off by an external stimulus. This would enable the construction of dynamic protein assemblies with tunable properties, with potential applications in areas such as controlled release and biosensing. The principles of supramolecular chemistry and the reactivity of this intermediate provide a foundation for its future exploration in this innovative area of research.
Versatility in Organic Synthesis for Diverse Target Molecules
Information regarding the specific applications of this compound as a versatile intermediate in the synthesis of diverse target molecules is not available in the reviewed scientific literature and patent records. While the structural features of the molecule, namely the reactive iodoethyl group and the protected hydroxymethylphenyl moiety, suggest its potential as an alkylating agent or as a building block in multi-step syntheses, no concrete examples have been published.
The presence of the iodo group makes the compound a candidate for nucleophilic substitution reactions, where the iodo atom would serve as a leaving group, allowing for the introduction of the ethoxyethoxymethylbenzene fragment into a target molecule. Furthermore, iodoarenes are known to participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. However, the aliphatic nature of the iodide in this compound makes it more susceptible to nucleophilic substitution than to these cross-coupling reactions, which typically require an aryl or vinyl iodide.
Without specific documented examples, any discussion of its synthetic versatility remains speculative. Further research and publication in this area would be necessary to elucidate the practical applications and reaction scope of this compound as a synthetic intermediate.
Advanced Characterization Methodologies for 2 2 Iodoethoxy Ethoxymethylbenzene
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental to the purification and purity assessment of synthesized chemical compounds. The choice of technique depends on the scale of the separation and the properties of the compound. For 2-(2-Iodoethoxy)ethoxymethylbenzene, both Thin-Layer Chromatography and High-Performance Liquid Chromatography are highly applicable.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the appropriate solvent system for larger-scale purification by column chromatography. nih.gov In the context of this compound, TLC on silica (B1680970) gel plates is a standard method to assess its purity.
The separation on a silica gel plate, a polar stationary phase, is based on the polarity of the compounds. Non-polar compounds travel further up the plate with the mobile phase, resulting in a higher retention factor (Rf), while polar compounds have a stronger interaction with the silica gel and exhibit lower Rf values. The choice of the mobile phase, a mixture of solvents, is critical for achieving good separation. A common approach for compounds of intermediate polarity, such as ethers, is to use a mixture of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent like ethyl acetate (B1210297). reddit.com
For the purification and analysis of this compound, a solvent system of ethyl acetate and hexane would be appropriate. The ratio of these solvents would be optimized to achieve an Rf value typically between 0.3 and 0.7 for clear separation from impurities. Visualization of the spots on the TLC plate can be achieved under UV light, as the benzene (B151609) ring is UV-active, or by staining with an iodine chamber.
Table 2: Illustrative TLC Data for this compound
| Compound/Impurity | Solvent System (v/v) | Rf Value (Illustrative) |
| This compound (Product) | 20% Ethyl Acetate/Hexane | 0.5 |
| Benzyl (B1604629) Alcohol (Potential Starting Material) | 20% Ethyl Acetate/Hexane | 0.2 |
| 1-Iodo-2-ethoxyethane (Potential Side Product) | 20% Ethyl Acetate/Hexane | 0.7 |
Note: The Rf values are illustrative and can vary depending on the specific conditions such as the exact solvent composition, temperature, and plate quality.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution, speed, and sensitivity compared to TLC. It is widely used for the quantitative analysis of compound purity and for preparative-scale purification. For this compound, a reversed-phase HPLC method would be the most suitable approach. sielc.com
In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.
A validated HPLC method for a structurally similar compound, 6-benzyl-1-benzyloxymethyl-5-iodouracil, utilized a reversed-phase C18 column with a mobile phase of acetonitrile and water (60:40, v/v) at a flow rate of 1.0 mL/min, with UV detection at 284 nm. nih.gov A similar method could be adapted for the analysis of this compound. The retention time would be a characteristic parameter for the identification and quantification of the compound.
Table 3: Hypothetical HPLC Method and Data for this compound
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~ 5.8 min (Hypothetical) |
| Purity (Typical) | >98% (by peak area) |
Note: The retention time and purity are hypothetical values and would need to be determined experimentally.
This HPLC method would be invaluable for quality control, ensuring the purity of synthesized batches of this compound and for its isolation in high purity for subsequent applications.
Theoretical and Computational Studies of 2 2 Iodoethoxy Ethoxymethylbenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its chemical behavior.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 2-(2-Iodoethoxy)ethoxymethylbenzene, a DFT study would be invaluable for exploring its conformational landscape. The molecule possesses several rotatable bonds, leading to a variety of possible three-dimensional structures (conformers).
A typical DFT study would involve:
Conformational Search: Identifying all stable conformers by systematically rotating the single bonds.
Geometry Optimization: Calculating the lowest energy (most stable) geometry for each conformer.
Energy Calculations: Determining the relative energies of the conformers to identify the most likely structures to be present at a given temperature. This would reveal the energetic penalty associated with less stable conformations.
The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP) would be critical for obtaining accurate results, especially to properly account for the iodine atom.
Ab initio methods, which are based on first principles without empirical parameters, could be employed for more accurate predictions of specific properties, albeit at a higher computational cost. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide benchmark data for:
Electron Distribution and Dipole Moment: Understanding the polarity of the molecule.
Ionization Potential and Electron Affinity: Gauging its susceptibility to oxidation or reduction.
Bond Dissociation Energies: For instance, calculating the energy required to break the C-I bond, which is a key aspect of its potential reactivity.
Molecular Modeling and Dynamics Simulations
While quantum mechanics looks at the molecule from an electronic perspective, molecular modeling and dynamics offer insights into its physical behavior over time.
Building on the conformational analysis from DFT, molecular mechanics force fields could be used to explore the molecule's flexibility. This would involve analyzing the potential energy surface associated with bond rotations to understand the barriers between different conformations. This information is crucial for understanding how the molecule might change its shape in different environments.
Molecular dynamics (MD) simulations could model how a single molecule of this compound interacts with other molecules, including itself or solvent molecules. An MD simulation would track the movements of all atoms over a period of time, providing a dynamic picture of:
Solvation: How the molecule is oriented and interacts with a solvent.
Aggregation: The tendency of the molecules to associate with each other in a condensed phase.
Interaction with Biological Macromolecules: If studying its potential as a biochemical probe, MD could simulate how it fits into a protein's binding site.
Prediction of Spectroscopic Parameters
Computational methods are also highly effective at predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. For this compound, calculations could predict:
NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared to experimental spectra to aid in structural assignment.
Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be computed to help assign the peaks in an experimental IR or Raman spectrum, correlating them to specific molecular motions (e.g., C-O stretching, C-H bending).
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions, providing theoretical support for the observed UV-Vis absorption spectrum.
Without dedicated research, no specific data tables for the predicted properties of this compound can be generated at this time. The successful application of the above-mentioned computational methodologies would be required to produce such detailed findings.
Computational NMR and MS Predictions
Computational methods, particularly Density Functional Theory (DFT), have become indispensable in predicting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. bohrium.comresearchgate.net These predictions are crucial for structural elucidation and for the interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) Predictions
The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be approached by considering the electronic environment of each nucleus. The accuracy of these predictions relies heavily on the chosen computational method, including the functional and basis set. For organoiodine compounds, it is crucial to use basis sets that are defined for iodine, such as the 6-311G* basis set, as simpler sets like 6-31G* are inadequate. reed.edu
Theoretical calculations for related benzyl (B1604629) ethers have shown good correlation between predicted and experimental chemical shifts, particularly when using methods like Gauge-Including Atomic Orbital (GIAO) at the B3LYP/6-31++G(d,p) level of theory. arabjchem.org For complex molecules, a conformational search is often the first step, followed by geometry optimization of the most stable conformers. The final predicted spectrum is a Boltzmann-weighted average of the spectra of these conformers. github.io
Based on the analysis of similar structures, such as benzyl methyl ether and other substituted ethers, a hypothetical ¹H and ¹³C NMR data table for this compound can be constructed. chemicalbook.commdpi.comchemicalbook.com The electron-withdrawing effect of the iodine atom would deshield the adjacent methylene (B1212753) protons, shifting them downfield. The ether oxygen would also influence the chemical shifts of the neighboring methylene groups. The aromatic protons on the benzene (B151609) ring would exhibit characteristic shifts, influenced by the -CH₂OCH₂CH₂I substituent.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ar-H (ortho, meta, para) | 7.25-7.40 | 127.5-128.5 |
| Ar-C H | 127.5-128.5 | |
| Ar-C (ipso) | ~138 | |
| -O-C H₂-Ar | ~4.5 | ~72 |
| -O-C H₂-CH₂I | ~3.8 | ~70 |
| -C H₂-I | ~3.3 | ~5 |
Note: These are estimated values based on computational data for analogous structures and are intended for illustrative purposes.
Mass Spectrometry (MS) Predictions
Computational mass spectrometry can predict the fragmentation patterns of a molecule under electron ionization (EI). For this compound, the primary fragmentation pathways would likely involve the cleavage of the ether bonds and the carbon-iodine bond.
The mass spectrum of benzyl methyl ether shows a prominent peak for the benzyl cation (m/z 91) and the molecular ion. nist.govnih.gov Similarly, allyl benzyl ether also shows a strong signal for the benzyl cation. massbank.jp The presence of iodine, a heavy halogen, would lead to a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments. High-resolution mass spectrometry (HRMS) combined with computational analysis can be a powerful tool for identifying unknown organic iodine compounds in complex mixtures. nih.gov
Predicted Fragmentation of this compound:
Loss of an iodine radical (I•): This would lead to a significant fragment.
Cleavage of the C-O bonds: This could generate the benzyl cation (C₇H₇⁺, m/z 91), a common and stable fragment for benzyl-containing compounds, and other oxygen-containing fragments.
Fragmentation of the ethoxy chain: This could lead to smaller fragments.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating reaction barriers. rsc.orgnumberanalytics.com For this compound, computational studies could explore various reactions, including nucleophilic substitution and ether cleavage.
The study of reaction mechanisms often employs DFT and ab initio methods to provide detailed insights into the step-by-step processes of a chemical transformation. numberanalytics.comrsc.orgrsc.org For instance, the Williamson ether synthesis, a fundamental reaction for forming ethers, has been studied computationally to understand its mechanism and regioselectivity under different conditions. rsc.orgrsc.org
For reactions involving ethers, such as oxidation, computational studies have been used to understand the complex reaction pathways. researchgate.netacs.org Theoretical investigations of the reaction of OH radicals with dimethyl ether have provided valuable information on the reaction kinetics and the role of pre- and post-reaction complexes. acs.org These approaches could be applied to understand the atmospheric or metabolic fate of this compound.
A computational investigation into a reaction involving this compound, for example, a nucleophilic substitution at the carbon bearing the iodine, would involve the following steps:
Reactant and Product Optimization: The geometries of the reactants (this compound and a nucleophile) and the expected products are optimized to find their lowest energy conformations.
Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is a critical step as the energy of the transition state determines the activation energy of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. smu.edu
By applying these computational techniques, a detailed, atomistic understanding of the reactivity of this compound can be achieved, guiding further experimental work and application development.
Future Research Directions and Emerging Applications of 2 2 Iodoethoxy Ethoxymethylbenzene
Development of Green Chemistry Approaches for its Synthesis
The traditional synthesis of ethers and alkyl iodides often involves harsh reagents and generates significant waste. Future research will likely focus on developing more environmentally benign methods for the synthesis of 2-(2-Iodoethoxy)ethoxymethylbenzene, aligning with the principles of green chemistry.
Key areas of development include:
Catalytic Etherification: Moving away from stoichiometric bases in Williamson-type ether syntheses, research is exploring the use of catalytic systems. rsc.org This includes the investigation of recyclable heterogeneous catalysts and the use of more environmentally friendly solvents, potentially even water. nih.govresearchgate.net For the synthesis of the ether linkage in this compound, solid-supported catalysts could offer advantages in terms of separation and reuse, minimizing waste.
Greener Iodination Methods: The conversion of the corresponding alcohol to the iodo functionality can be made more sustainable. Research into eco-friendly oxidative iodination methods, for instance using sodium percarbonate as a mild and inexpensive oxidant, presents a promising alternative to harsher traditional reagents. nih.gov Another avenue involves the use of ionic liquids as both solvent and reagent, which can often be recycled. youtube.com
Energy-Efficient Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction rates, often leading to higher yields and reduced energy consumption. rsc.org Applying this technology to the synthesis of this compound could significantly improve the efficiency of both the ether formation and iodination steps.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. Future synthetic strategies will aim to improve the atom economy of the synthesis of this compound, for example, through the development of catalytic processes that avoid the use of stoichiometric activating agents and protecting groups. researchwithrutgers.com
Exploration of Novel Reactivity Patterns for the Iodoethoxy Group
The iodoethoxy group is a key functional handle within the this compound molecule. While its basic reactivity as a leaving group in nucleophilic substitution reactions is understood, future research can delve into more novel and complex transformations.
Potential areas for exploration include:
Transition Metal-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is susceptible to oxidative addition to various transition metals. This opens up a vast array of potential cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds at the terminus of the ethoxy chain. This would allow for the facile introduction of a wide range of functional groups, transforming this compound into a versatile building block.
Hypervalent Iodine Chemistry: The iodine atom can be oxidized to higher valence states, creating hypervalent iodine reagents. researchwithrutgers.com Exploring the in-situ generation of hypervalent iodine species from this compound could lead to novel oxidative cyclizations or group transfer reactions, potentially involving the adjacent ether oxygen or the benzene (B151609) ring.
Radical Chemistry: The carbon-iodine bond can be homolytically cleaved under photolytic or radical-initiating conditions to generate a primary alkyl radical. This radical could then participate in a variety of addition and cyclization reactions, offering a pathway to complex molecular architectures that are not easily accessible through ionic pathways.
Functional Group Interconversions: Beyond simple substitution, the iodoethoxy group can be a precursor to other functionalities. For instance, elimination reactions could generate a vinyl ether, a valuable monomer and synthetic intermediate. Reductive deiodination would yield the corresponding ethoxy ether. Exploring these and other transformations will expand the synthetic utility of this compound.
Expansion of its Role in Advanced Materials Science and Polymer Chemistry
The bifunctional nature of this compound, possessing a reactive iodo-group and a benzylic ether, makes it an intriguing candidate for applications in materials science and polymer chemistry.
Future research could focus on:
Monomer Synthesis for Functional Polymers: The iodo-group can act as an initiator or a terminating agent in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This would allow for the synthesis of well-defined polymers with the benzyloxyethoxymethyl group as a pendant functionality. These pendant groups could influence the polymer's solubility, thermal properties, and potential for post-polymerization modification.
Grafting onto Polymer Backbones: The reactivity of the iodo-group could be utilized to graft chains of this compound onto existing polymer backbones, thereby modifying the surface properties of materials. This could be used to impart specific functionalities, such as hydrophobicity or biocompatibility.
Development of Self-Assembling Materials: The presence of both aromatic and flexible ether chain components suggests the potential for this molecule to participate in self-assembly processes. Under specific conditions, it might form ordered structures like liquid crystals or organogels, driven by a combination of π-π stacking of the benzene rings and van der Waals interactions of the alkyl ether chains.
Precursor for Conductive Polymers: While the parent molecule is not intrinsically conductive, modification of the benzene ring (e.g., through polymerization of a vinyl-substituted analogue) could lead to materials with interesting electronic properties. The ether side chains could be designed to enhance processability and solubility of the resulting conductive polymers.
Integration into Automated Synthesis Platforms
The increasing use of automation and robotics in chemical synthesis offers the potential for rapid optimization and discovery of new reactions and molecules. Integrating the synthesis of this compound and its derivatives into such platforms is a logical future step.
Key aspects of this integration would include:
Flow Chemistry: The synthesis of this compound involves distinct reaction steps (etherification and iodination) that are well-suited for continuous flow processing. nih.govnih.gov Flow chemistry offers advantages in terms of precise control over reaction parameters (temperature, pressure, reaction time), improved safety when handling reactive intermediates, and ease of scalability. nih.gov A multi-step flow synthesis could be designed for the on-demand production of this compound.
Robotic Synthesis Platforms: Automated robotic systems can perform high-throughput screening of reaction conditions to quickly identify the optimal parameters for the synthesis of this compound. rsc.orgyoutube.com These platforms can systematically vary catalysts, solvents, temperatures, and reagent ratios to maximize yield and purity, a process that would be time-consuming and labor-intensive to perform manually.
AI-Driven Reaction Optimization: By coupling automated synthesis platforms with artificial intelligence (AI) and machine learning algorithms, it is possible to move beyond simple screening to predictive reaction optimization. rsc.orgyoutube.com An AI could analyze the results from initial experiments and then propose new reaction conditions that are most likely to lead to improved outcomes, accelerating the development of efficient and robust synthetic protocols.
Automated Purification and Analysis: Fully integrated systems can also include automated workup and purification steps (e.g., liquid-liquid extraction, chromatography), as well as in-line analysis (e.g., NMR, mass spectrometry) to provide real-time feedback on reaction progress and product quality. rsc.org
Synergistic Experimental and Computational Research Initiatives
The combination of experimental work with computational modeling offers a powerful approach to understanding and predicting the behavior of chemical systems. For a molecule like this compound, such a synergistic approach can accelerate research and development.
Future research initiatives could involve:
Computational Prediction of Properties: Density Functional Theory (DFT) and other computational methods can be used to predict a wide range of properties for this compound, including its three-dimensional structure, spectroscopic signatures (NMR, IR), and electronic properties (HOMO-LUMO gap, electrostatic potential). rsc.orgyoutube.com These predictions can guide experimental work and aid in the characterization of the compound and its derivatives.
Modeling Reaction Mechanisms: Computational chemistry can provide detailed insights into the mechanisms of reactions involving this compound. For example, DFT calculations can be used to model the transition states of nucleophilic substitution reactions at the iodo-substituted carbon, helping to explain and predict reactivity and selectivity. nih.gov This understanding can be used to design more efficient synthetic routes and to develop novel reactions.
In Silico Design of Advanced Materials: Molecular dynamics (MD) simulations can be employed to model the behavior of polymers and materials derived from this compound. youtube.com These simulations can predict properties such as the glass transition temperature of polymers, the self-assembly behavior of the molecule, and the interaction of these materials with other molecules or surfaces. This in silico screening can help to identify promising candidates for specific applications before undertaking extensive experimental synthesis and testing.
Iterative Design-Build-Test-Learn Cycles: A truly synergistic approach would involve an iterative cycle where computational models are used to design new molecules or materials with desired properties. These are then synthesized and tested experimentally, and the results are used to refine and improve the computational models. This feedback loop between theory and experiment can dramatically accelerate the discovery of new applications for this compound.
Q & A
Q. What are the standard synthetic routes for preparing 2-(2-Iodoethoxy)ethoxymethylbenzene, and what reaction conditions are critical for high yield?
The compound can be synthesized via nucleophilic substitution reactions. For example, substituting chlorine with iodine in precursors like 2-(2-chloroethoxy)ethoxymethylbenzene using sodium iodide in acetone under reflux (60–80°C) for 12–24 hours. Solvent polarity and temperature control are critical to avoid side reactions (e.g., elimination). Purification typically involves column chromatography with ethyl acetate/hexane gradients .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of iodoethyl and ethoxymethyl groups via characteristic shifts (e.g., δ 3.5–4.5 ppm for ether-linked protons, δ 2.8–3.2 ppm for iodinated ethyl groups) .
- Mass Spectrometry (LR-MS or HR-MS) : Validate molecular ion peaks matching the expected m/z (e.g., [M]+ at 310–330 Da) .
- TLC/HPLC : Monitor reaction progress and purity using hexanes/Et₂O or CHCl₃/MeOH solvent systems .
Q. What are the primary applications of this compound in organic synthesis?
The compound serves as a versatile intermediate:
- Coupling Reactions : Acts as an iodoethyl linker in Suzuki-Miyaura cross-couplings to attach aromatic moieties .
- Polymer Chemistry : Used to synthesize PEG-like spacers for drug delivery systems due to its ethoxy repeat units .
Advanced Research Questions
Q. How can researchers optimize reaction yields when incorporating this compound into complex macromolecules (e.g., phthalocyanines)?
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of aromatic intermediates.
- Catalyst Tuning : Employ Pd(PPh₃)₄ for cross-couplings with arylboronic acids, optimizing ligand ratios to minimize dehalogenation .
- Reaction Monitoring : Use MALDI-TOF MS to track macromolecular assembly and identify incomplete coupling steps .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Batch Consistency Analysis : Compare NMR and HPLC profiles across synthetic batches to rule out impurity-driven variability .
- Cellular Uptake Studies : Use fluorescently tagged derivatives to quantify intracellular localization differences (e.g., confocal microscopy with HeLa cells) .
Q. How does the iodoethyl group in this compound influence its stability under physiological conditions?
- Hydrolytic Stability Tests : Incubate the compound in PBS (pH 7.4) at 37°C and monitor iodine release via ICP-MS over 24–72 hours .
- Radiolabeling Feasibility : Explore iodine-125 labeling for pharmacokinetic tracking in animal models, ensuring minimal radiolysis .
Q. What advanced spectroscopic methods are recommended for characterizing supramolecular assemblies involving this compound?
- X-ray Crystallography : Resolve crystal structures of iodinated derivatives to confirm linker geometry .
- Dynamic Light Scattering (DLS) : Analyze hydrodynamic radii of polymer-drug conjugates to assess aggregation .
Methodological Notes
- Contradiction Management : When conflicting data arise (e.g., variable reaction yields), systematically vary one parameter (e.g., solvent, catalyst loading) while holding others constant .
- Safety Protocols : Handle iodine-containing intermediates in fume hoods due to potential volatile byproducts (e.g., HI gas) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
